8-Chloro-1-iodoimidazo[1,5-a]pyrazine 8-Chloro-1-iodoimidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1211591-21-7
VCID: VC11695974
InChI: InChI=1S/C6H3ClIN3/c7-5-4-6(8)10-3-11(4)2-1-9-5/h1-3H
SMILES: C1=CN2C=NC(=C2C(=N1)Cl)I
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol

8-Chloro-1-iodoimidazo[1,5-a]pyrazine

CAS No.: 1211591-21-7

Cat. No.: VC11695974

Molecular Formula: C6H3ClIN3

Molecular Weight: 279.46 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-1-iodoimidazo[1,5-a]pyrazine - 1211591-21-7

Specification

CAS No. 1211591-21-7
Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
IUPAC Name 8-chloro-1-iodoimidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C6H3ClIN3/c7-5-4-6(8)10-3-11(4)2-1-9-5/h1-3H
Standard InChI Key IRJAAQWXXBTIPY-UHFFFAOYSA-N
SMILES C1=CN2C=NC(=C2C(=N1)Cl)I
Canonical SMILES C1=CN2C=NC(=C2C(=N1)Cl)I

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound’s fused bicyclic system consists of an imidazole ring fused to a pyrazine ring, creating a planar structure with delocalized π-electrons. The chlorine atom at position 8 and iodine at position 1 introduce steric and electronic effects that influence reactivity. The iodine atom, with its large atomic radius and polarizable electron cloud, enhances susceptibility to nucleophilic substitution, while the chlorine atom stabilizes the ring through inductive effects.

Table 1: Key Molecular Descriptors of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

PropertyValue
Molecular FormulaC6H3ClIN3\text{C}_6\text{H}_3\text{ClIN}_3
Molecular Weight279.46 g/mol
SMILESC1=CN2C=NC(=C2C(=N1)Cl)I
InChIKeyIRJAAQWXXBTIPY-UHFFFAOYSA-N
Log P (Predicted)~2.8 (estimated)

The compound’s lipophilicity, inferred from its halogen content and molecular volume, suggests moderate membrane permeability, a critical factor for central nervous system (CNS) drug candidates.

Synthetic Methodology and Reactivity

Halogenation Strategies

Synthesis typically begins with a prefunctionalized imidazo[1,5-a]pyrazine precursor. Chlorination at position 8 is achieved via electrophilic aromatic substitution using reagents like SO2Cl2\text{SO}_2\text{Cl}_2, while iodination at position 1 employs Niodosuccinimide\text{N}-iodosuccinimide (NIS) under acidic conditions. Sequential halogenation requires careful control of reaction temperature (typically 0–25°C) to prevent overhalogenation or ring degradation.

Functionalization Pathways

The iodine substituent serves as a versatile handle for cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Pd-catalyzed coupling with aryl boronic acids introduces aromatic groups at position 1.

  • Buchwald-Hartwig Amination: Substitution with primary or secondary amines generates diversely functionalized derivatives.

These reactions enable the synthesis of libraries for structure-activity relationship (SAR) studies in drug discovery campaigns.

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

Halogenated compounds frequently face metabolic challenges due to cytochrome P450 (CYP) interactions. While specific data for this compound are lacking, imidazo[1,2-a]pyrazines with similar substitution patterns exhibit moderate hepatic clearance rates (e.g., 15–20 mL/min/kg in rat microsomes) .

Toxicity Profiles

The compound’s Material Safety Data Sheet (MSDS) advises handling precautions typical of iodinated organics:

  • Acute Toxicity: Potential irritant to skin and mucous membranes.

  • Environmental Impact: Bioaccumulation risk due to halogen persistence.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Halogenated Heterocycles

CompoundMolecular FormulaHalogen SubstituentsKey Applications
8-Chloroimidazo[1,2-a]pyrazineC6H4ClN3\text{C}_6\text{H}_4\text{ClN}_3Cl at position 8Intermediate in antiviral synthesis
6,8-Dichloro-3-methylimidazo[1,2-a]pyrazineC7H5Cl2N3\text{C}_7\text{H}_5\text{Cl}_2\text{N}_3Cl at 6,8; CH3_3 at 3Antimicrobial agent
JNJ-61432059C19H21N5O\text{C}_{19}\text{H}_{21}\text{N}_5\text{O}None (pyrazolo core)AMPAR negative modulator

The dual halogenation in 8-chloro-1-iodoimidazo[1,5-a]pyrazine offers distinct reactivity compared to mono-halogenated analogs, potentially enabling selective targeting of cysteine-rich enzyme active sites.

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